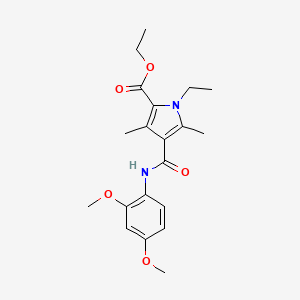

ethyl 4-((2,4-dimethoxyphenyl)carbamoyl)-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

Description

Historical Evolution of Functionalized Pyrrole Derivatives

The synthesis of pyrrole derivatives has undergone significant transformation since the early 20th century, when classical methods like the Paal-Knorr reaction dominated. These approaches often required harsh conditions and yielded limited structural diversity. A pivotal shift occurred with the advent of one-pot multicomponent reactions (MCRs), which enabled the efficient assembly of polysubstituted pyrroles. For example, Zhang and Huang’s 2018 Ag(I)-catalyzed 1,3-dipolar cycloaddition of azomethine ylides with N-alkyl maleimides demonstrated broad substrate compatibility, producing pyrrolo[3,4-c]pyrrole-1,3-diones in yields exceeding 80%. Subsequent oxidation with DDQ provided access to highly functionalized pyrroles, circumventing the need for stepwise purification.

Parallel advancements included Reddy’s three-component reaction using indium/HCl to reduce nitro compounds in situ, followed by cyclization with phenacyl bromides and dialkyl acetylenedicarboxylates. This method achieved room-temperature synthesis of polysubstituted pyrroles, highlighting the role of green chemistry in modern heterocyclic synthesis. Such innovations have expanded the accessible chemical space of pyrrole derivatives, facilitating the design of compounds with tailored electronic and steric properties.

Position of Carbamoyl-functionalized Pyrroles in Medicinal Chemistry

Carbamoyl-functionalized pyrroles occupy a critical niche in drug discovery due to their enhanced hydrogen-bonding capacity and metabolic stability. The antileukemic activity of bis[[(carbamoyl)oxy]methyl]-substituted pyrrolo[2,1-a]isoquinolines exemplifies this trend, with compound 3c showing pronounced efficacy against P388 lymphocytic leukemia in vivo. Structural analysis reveals that the carbamoyl group engages in key interactions with enzymatic active sites, while its electron-withdrawing nature modulates the pyrrole ring’s electron density to favor aromatic stabilization.

Recent synthetic strategies have integrated carbamoyl groups via nucleophilic acyl substitution or Curtius rearrangements. For instance, Karamthulla’s microwave-assisted synthesis of pyrrolo[2,3-d]pyrimidines employed malononitrile and phenyl glyoxal to install carbamoyl precursors, achieving reaction times under 20 minutes. These methods underscore the versatility of carbamoyl groups in balancing reactivity and pharmacological optimization.

Research Significance of Dimethoxyphenyl-substituted Pyrrole Scaffolds

The 2,4-dimethoxyphenyl moiety in ethyl 4-((2,4-dimethoxyphenyl)carbamoyl)-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate serves dual roles: electronic modulation and bioavailability enhancement. Methoxy groups donate electron density through resonance, stabilizing charge-transfer interactions in biological targets, while their lipophilic character improves membrane permeability. This substitution pattern mirrors trends in kinase inhibitor design, where dimethoxyaryl groups enhance binding to ATP pockets.

Synthetic routes to dimethoxyphenyl-substituted pyrroles often leverage Ullmann couplings or Buchwald-Hartwig aminations. Leonardi’s 2023 work demonstrated the use of silver nitrate and α-iodoketones in a Pomeranz-Fritsch-type reaction to construct pyrrolo[2,1-a]isoquinolines bearing methoxyaryl groups. Such methodologies enable precise control over regiochemistry, critical for maintaining the planar geometry required for π-stacking interactions in drug-receptor complexes.

Table 1: Key Synthetic Methods for Functionalized Pyrrole Derivatives

Properties

IUPAC Name |

ethyl 4-[(2,4-dimethoxyphenyl)carbamoyl]-1-ethyl-3,5-dimethylpyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O5/c1-7-22-13(4)17(12(3)18(22)20(24)27-8-2)19(23)21-15-10-9-14(25-5)11-16(15)26-6/h9-11H,7-8H2,1-6H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRGGDPZWJHUNJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=C1C(=O)OCC)C)C(=O)NC2=C(C=C(C=C2)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-((2,4-dimethoxyphenyl)carbamoyl)-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate (CAS No. 863006-99-9) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 374.43 g/mol. The compound features a pyrrole ring, an ester group, and a carbamate moiety, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrrole derivatives with carbamate precursors. The general synthetic route includes:

- Formation of the pyrrole ring : Using Knorr synthesis or similar methods.

- Carbamoylation : Introducing the (2,4-dimethoxyphenyl) group via carbamoylation reactions.

- Esterification : Finalizing the structure by forming the ethyl ester.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives. A series of pyrrole-based compounds were synthesized and screened for their antibacterial and antifungal activities. For instance, compounds with similar structures exhibited significant activity against various bacterial pathogens with minimum inhibitory concentrations (MIC) often below 0.016 μg/mL .

Antitubercular Activity

A notable study focused on pyrrole-2-carboxamides demonstrated that certain derivatives showed excellent activity against drug-resistant tuberculosis strains. The mechanism was attributed to their ability to inhibit the MmpL3 protein in Mycobacterium tuberculosis, essential for mycolic acid biosynthesis . The compound's structural features, including electron-withdrawing groups on the phenyl ring, were found to enhance its potency.

Cytotoxicity and Safety Profile

In vitro cytotoxicity assays indicated that many pyrrole derivatives, including those structurally related to this compound, exhibited low toxicity profiles (IC50 values > 64 μg/mL) . This suggests a favorable therapeutic window for further development.

Structure–Activity Relationship (SAR)

The SAR studies conducted on related compounds reveal that:

- Substituents on the Pyrrole Ring : Bulky or electron-withdrawing groups significantly enhance biological activity.

- Carbamate Modifications : Variations in the carbamate moiety can lead to substantial changes in efficacy against specific pathogens.

| Compound | Structure | MIC (μg/mL) | Cytotoxicity (IC50 μg/mL) |

|---|---|---|---|

| Compound 32 | Structure | < 0.016 | > 64 |

| Ethyl derivative | Structure | < 0.05 | > 70 |

Case Studies

- Antitubercular Efficacy : In a comparative study involving multiple pyrrole derivatives, ethyl 4-((2,4-dimethoxyphenyl)carbamoyl)-1-ethyl-3,5-dimethyl exhibited superior activity against drug-resistant strains compared to standard treatments .

- Antimicrobial Screening : A recent investigation synthesized several derivatives and assessed their antimicrobial properties. Ethyl 4-((2,4-dimethoxyphenyl)carbamoyl)-1-ethyl demonstrated significant zones of inhibition against both Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Structural Analogues with Varying Carbamoyl Substituents

A. Ethyl 3,5-Dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate

- Structural Differences: Replaces the 2,4-dimethoxyphenyl group with a 4-phenylthiazole ring.

- Synthesis : Prepared via carbamoyl chloride coupling (23% yield) .

- Pharmacological Relevance : Thiazole-containing analogues are often associated with antimicrobial and kinase inhibitory activities, though specific data for this compound are unreported .

- Spectroscopy : $ ^1H $ NMR signals for the pyrrole NH (δ 12.52 ppm) and thiazole protons (δ 7.50–7.57 ppm) differ from the methoxy-proton signals (δ ~3.8–4.3 ppm) in the target compound .

B. Ethyl 4-((3-Fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate (Compound 215)

- Structural Differences : Features a halogenated (F, I) benzoyl group instead of a carbamoyl. The electron-withdrawing halogens increase electrophilicity.

- Synthesis : Derived from ethyl 3-methyl-1H-pyrrole-2-carboxylate and 3-fluoro-2-iodobenzoyl chloride (23% yield) .

- Spectroscopy : Distinct $ ^1H $ NMR signals for iodophenyl protons (δ 7.50–7.57 ppm) and pyrrole NH (δ 12.52 ppm) .

Analogues with Modified Pyrrole Substituents

A. Ethyl 4-(2-Ethoxy-2-oxoethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

- Structural Differences : Lacks the carbamoyl group; instead, a β-ketoester side chain is present. This modification reduces hydrogen-bonding capacity but increases lipophilicity.

- Applications : Used as an intermediate in heterocyclic synthesis .

B. Ethyl 4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

- Structural Differences : Simpler structure without the carbamoyl or aryl groups. Serves as a precursor in synthesizing more complex derivatives.

- Properties : Lower molecular weight (MW 223.3 g/mol) compared to the target compound (MW ~415 g/mol), impacting solubility and bioavailability .

Electronic and Computational Comparisons

A. Ethyl 4-[(3,5-Dinitrobenzoyl)hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate

- DFT Insights: Exhibits a planar hydrazonomethyl group with strong intramolecular hydrogen bonding (N–H···O), stabilizing the enol tautomer. The HOMO-LUMO gap (4.2 eV) suggests moderate reactivity .

- Contrast with Target Compound : The 2,4-dimethoxyphenyl carbamoyl group in the target compound likely reduces electron deficiency compared to nitro groups, altering charge distribution and reactivity .

B. Ethyl 4-[2-(Carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate

- Hydrogen Bonding: Quantum chemical studies reveal multiple N–H···O interactions stabilizing the dimeric form. The target compound’s carbamoyl group may enable similar interactions but with methoxy donors .

Pharmacological and Physicochemical Properties

<sup>a</sup> Calculated using ChemDraw.

<sup>b</sup> Estimated based on analogous structures.

Spectroscopic Data Comparison

Q & A

Q. Table 1: Yield Optimization Parameters (Analogs from )

| Intermediate | Reaction Temp (°C) | Yield (%) | Reference |

|---|---|---|---|

| 8-isoquinolinecarbonyl | 80 | 45 | |

| 5-methoxy-8-isoquinoline | 70 | 40 | |

| 3-fluoro-2-iodobenzoyl | 60 | 23 |

Recommendation : Use fractional factorial designs to identify critical parameters and minimize trial-and-error .

Basic: What analytical techniques are most robust for structural validation?

Methodological Answer:

Combine multimodal spectroscopy :

- NMR : Assign peaks using , , and 2D-COSY to resolve overlapping signals (e.g., aromatic protons in 2,4-dimethoxyphenyl groups) .

- ESI-MS : Confirm molecular ion [M+H] and fragmentation patterns. Discrepancies between calculated and observed masses require recalibration with internal standards .

- FTIR : Validate carbamoyl C=O stretches (~1680–1720 cm) and ester C-O (~1250 cm) .

Note : Cross-validate with computational NMR prediction tools (e.g., DFT for chemical shifts in toluene-d) to resolve ambiguities .

Advanced: How can computational modeling resolve contradictions in spectral data?

Methodological Answer:

Contradictions (e.g., unexpected -NMR splitting) arise from solvent effects or conformational isomerism. Steps include:

DFT Calculations : Simulate NMR chemical shifts using solvent-polarizable continuum models (PCMs) to match experimental conditions .

Conformational Sampling : Use Monte Carlo or molecular dynamics to identify dominant rotamers affecting spectral output .

Hybrid Validation : Compare experimental ESIMS fragmentation with in silico mass spectrometry tools (e.g., Mass Frontier) .

Case Study : highlights discrepancies in pyrrole derivatives resolved via DFT-optimized geometries, confirming steric hindrance effects on NMR shifts .

Advanced: What computational strategies predict reaction mechanisms for carbamoyl-pyrrole bond formation?

Methodological Answer:

Employ quantum chemical reaction path searches :

- Transition State Mapping : Use nudged elastic band (NEB) methods to identify activation barriers for nucleophilic acyl substitution .

- Solvent Modeling : Apply COSMO-RS to assess solvent polarity effects on intermediates (e.g., toluene vs. DMF) .

- Machine Learning : Train models on analogous reactions () to predict optimal catalysts or solvents .

Example : ICReDD’s workflow integrates reaction path calculations with experimental feedback loops to reduce optimization cycles by 60% .

Basic: What purification strategies are effective for intermediates?

Methodological Answer:

- Column Chromatography : Use silica gel with gradient elution (hexane:EtOAc 4:1 to 1:2) to separate polar byproducts .

- Recrystallization : Optimize solvent pairs (e.g., EtOH/HO) for carbamoyl intermediates based on solubility data (: DMSO-d solubility noted for NMR) .

- HPLC : Apply reverse-phase C18 columns for final purity validation (>98% by UV detection) .

Advanced: How do heterogeneous reaction conditions (e.g., solid-supported catalysts) impact kinetics?

Methodological Answer:

Study via kinetic modeling and in situ spectroscopy :

- Rate Law Derivation : Monitor reaction progress using ATR-FTIR to track carbonyl consumption .

- Activation Energy : Compare Arrhenius plots for homogeneous vs. heterogeneous conditions (e.g., polymer-supported reagents in ) .

- Diffusion Effects : Use Thiele modulus analysis to assess mass transfer limitations in biphasic systems .

Data Requirement : Time-resolved ESIMS or GC-MS to quantify intermediate concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.